

Application Notes and Protocols: Pharmacokinetic Analysis of Tas-121 (Futibatinib) in Animal Models

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Compound of Interest

Compound Name: Tas-121

Cat. No.: B15610205

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Introduction

Tas-121, also known as futibatinib, is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4. Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers. Understanding the pharmacokinetic (PK) profile of **Tas-121** is crucial for its preclinical and clinical development, enabling the determination of appropriate dosing regimens and facilitating the translation of preclinical efficacy data to clinical outcomes. These application notes provide a summary of the available pharmacokinetic data of **Tas-121** in various animal models and detailed protocols for conducting such studies.

Data Presentation: Pharmacokinetic Parameters of Tas-121

The following table summarizes the key pharmacokinetic parameters of **Tas-121** (futibatinib) following oral administration in various animal models. This data is essential for inter-species comparison and for predicting human pharmacokinetics.

Animal Model	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (μM·h)	t1/2 (h)
Mouse	25 (single)	-	-	-	~4 ^[1]
50 (single)	-	-	>10	-	
Dog (Beagle)	0.67 (single)	1.50 ± 0.45	44.47 ± 10.02	-	3.75 ± 1.08 ^[2]
Rat	-	~1 (tissue peak)	-	-	-

Note: '-' indicates data not available in the provided search results. AUC value for the 50 mg/kg dose in mice was reported as "double-digit μM·h".

Experimental Protocols

This section outlines a detailed methodology for a typical in vivo pharmacokinetic study of **Tas-121** in an animal model, based on commonly employed procedures.

Objective: To determine the pharmacokinetic profile of **Tas-121** following a single oral dose in the selected animal model.

Materials:

- **Tas-121** (Futibatinib)
- Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in purified water)
- Animal model (e.g., male beagle dogs, male BALB/c mice)
- Oral gavage needles
- Blood collection tubes (e.g., containing K2-EDTA)
- Centrifuge
- Pipettes and tips

- -80°C freezer for plasma storage
- LC-MS/MS system for bioanalysis

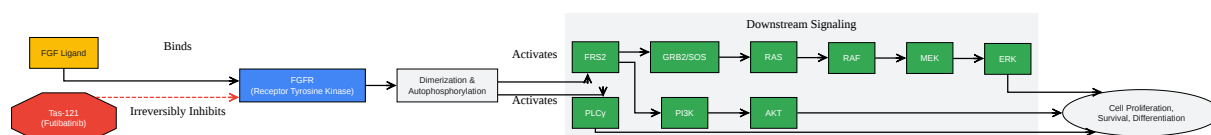
Protocol:

- Animal Acclimatization and Housing:
 - House animals in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week prior to the study for acclimatization.
 - Provide standard chow and water ad libitum.
 - Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
- Dose Preparation and Administration:
 - Prepare a homogenous suspension of **Tas-121** in the chosen vehicle at the desired concentration.
 - Administer a single oral dose of **Tas-121** to each animal via oral gavage. The dose volume should be appropriate for the animal's body weight (e.g., 10 mL/kg for mice, 1 mL/kg for dogs).
- Blood Sample Collection:
 - Collect blood samples (e.g., ~0.5 mL for dogs, ~50 µL for mice) at predetermined time points post-dosing. A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
 - For dogs, blood can be collected from a peripheral vein (e.g., cephalic or saphenous).
 - For mice, blood can be collected via tail vein or retro-orbital sinus.
 - Collect blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).
- Plasma Preparation and Storage:

- Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
- Carefully transfer the plasma supernatant to clean, labeled tubes.
- Store the plasma samples at -80°C until bioanalysis.
- Bioanalysis (LC-MS/MS):
 - Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Tas-121** in plasma.
 - Prepare calibration standards and quality control samples by spiking blank animal plasma with known concentrations of **Tas-121**.
 - Process the plasma samples (e.g., protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.
- Pharmacokinetic Data Analysis:
 - Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
 - Key parameters to be determined include:
 - Maximum plasma concentration (C_{max})
 - Time to reach maximum plasma concentration (T_{max})
 - Area under the plasma concentration-time curve (AUC) from time zero to the last measurable time point (AUC_{0-t}) and extrapolated to infinity (AUC_{0-inf})
 - Terminal elimination half-life (t_{1/2})
 - Apparent total body clearance (CL/F)
 - Apparent volume of distribution (V_z/F)

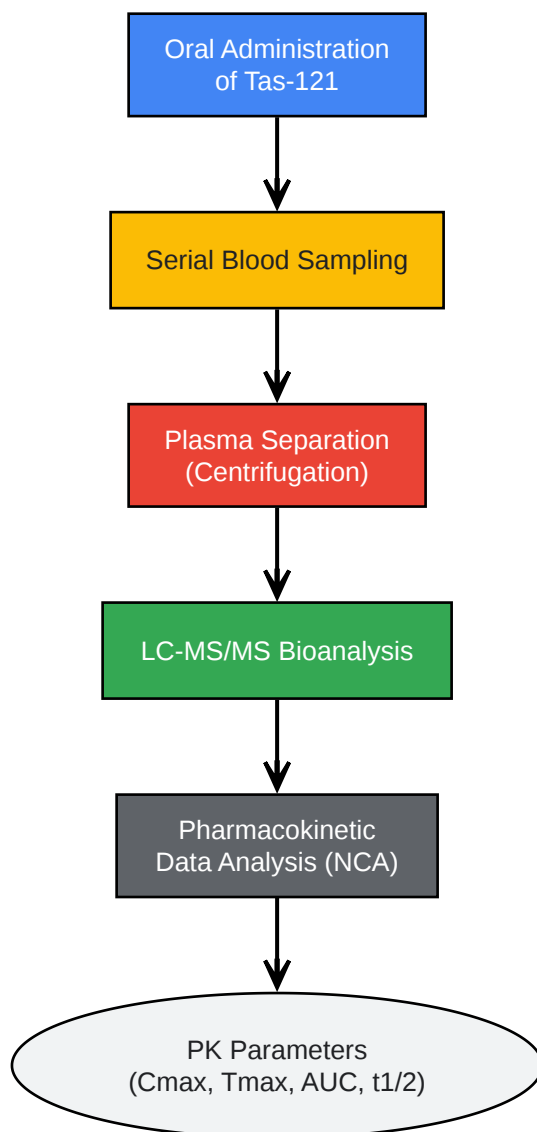
Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental process, the following diagrams are provided.



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Caption: FGFR signaling pathway inhibited by **Tas-121**.



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Caption: Experimental workflow for pharmacokinetic analysis.

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References

- 1. Preclinical Evaluation of the FGFR-Family Inhibitor Futibatinib for Pediatric Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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